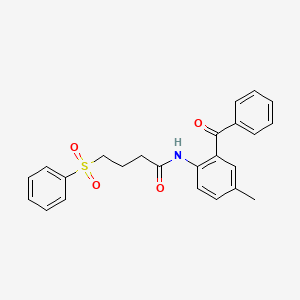![molecular formula C19H15N5O2 B6484982 3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 899996-14-6](/img/structure/B6484982.png)
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a phenyl group at one position and a benzamide group at another. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, along with the attached phenyl and benzamide groups. The exact structure would depend on the specific positions of these substituents on the core .Scientific Research Applications
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide has been studied extensively for its potential applications in medicine. The compound has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory molecules. In addition, this compound has been studied for its ability to modulate the activity of several receptor systems, including the cannabinoid, dopamine, and serotonin receptors. The compound has also been studied for its potential to modulate the activity of ion channels, such as the voltage-gated sodium channels and the large-conductance calcium-activated potassium channels.
Mechanism of Action
Target of Action
The primary target of F2823-0192 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, F2823-0192 can halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .
Mode of Action
F2823-0192 interacts with CDK2, inhibiting its activity and subsequently disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by F2823-0192 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption prevents cells from replicating their DNA and progressing to the next stage of the cell cycle, effectively halting cell proliferation .
Result of Action
F2823-0192 has shown significant inhibitory activity against CDK2, resulting in the disruption of the cell cycle and the inhibition of cell proliferation . This makes it a potential candidate for the development of anticancer drugs .
Advantages and Limitations for Lab Experiments
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a relatively simple compound to synthesize and is available commercially, which makes it an attractive choice for laboratory experiments. In addition, the compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the effects of various drugs and compounds on the body. However, the exact mechanism of action of this compound is not yet fully understood, which may limit its usefulness in some experiments.
Future Directions
Given the potential applications of 3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide in medicine, there are a number of potential future directions for research. These include further investigation into the exact mechanism of action of the compound, as well as its potential to modulate the activity of various receptor systems and ion channels. In addition, further studies are needed to determine the potential therapeutic applications of this compound, such as its ability to modulate the activity of various enzymes and receptors involved in the production of pro-inflammatory molecules. Finally, further studies are needed to assess the safety and efficacy of this compound for use in humans.
Synthesis Methods
3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can be synthesized via a number of different methods, including the reaction of 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl acetate with 3-methylbenzamide. This reaction produces the desired product in high yields and is relatively simple to carry out. Other methods of synthesis, such as the reaction of 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl chloride with 3-methylbenzamide, have also been reported.
properties
IUPAC Name |
3-methyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-6-5-7-14(10-13)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)15-8-3-2-4-9-15/h2-12H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVAOCOMRDLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B6484901.png)
![3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine](/img/structure/B6484903.png)




![ethyl 4-[(1-methoxy-1-oxobutan-2-yl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6484923.png)
![1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6484927.png)
![5-{[2-(diethylamino)ethyl]sulfanyl}-1,3-dimethyl-6-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6484928.png)
![1,3-dimethyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-6-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6484932.png)


![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide](/img/structure/B6484955.png)
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-dimethoxybenzamide](/img/structure/B6484963.png)